7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol
Description
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol is a quinolin-8-ol derivative featuring a pyrrolidine ring tethered to the quinoline core via a methyl group and substituted with a 3-hydroxyphenyl moiety. The hydroxyl group at position 8 and the pyrrolidine moiety at position 7 contribute to its metal-binding capacity and pharmacological activity.
Properties
IUPAC Name |
7-[(3-hydroxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-16-7-3-5-15(13-16)19(22-11-1-2-12-22)17-9-8-14-6-4-10-21-18(14)20(17)24/h3-10,13,19,23-24H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJUKABSCEYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced to form dihydroquinolines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The hydroxy group can participate in hydrogen bonding, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations in Quinolin-8-ol Derivatives
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Pyrrolidine vs. Piperidine/Morpholine : Replacement of pyrrolidine with piperidine (Q-3) or morpholine (Q-2) reduces hydrophobicity, enhancing solubility but decreasing cytotoxicity (Q-2 IC₅₀: 2.1 µM vs. Q-3: 4.3 µM) .
- Halogen Substituents : Chlorine at position 5 (e.g., compound 5a in ) improves antimicrobial potency but lowers synthetic yield (35%) due to steric effects.
- Aromatic Substitutions : Fluorophenyl or chlorophenyl groups enhance metal-binding affinity and cellular uptake, critical for anticancer activity .
Impact of Substituents on Physicochemical Properties
Table: Comparative Physicochemical Data
| Compound Name | logP | logD (pH 7.4) | Hydrogen Bond Donors | Polar Surface Area (Ų) | |
|---|---|---|---|---|---|
| This compound | 3.6* | 3.5* | 2 | 52.6 | |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol | 3.63 | 3.48 | 2 | 52.6 | |
| 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | 3.1 | 2.9 | 3 | 68.7 |
*Estimated using analogous compounds.
Key Observations:
Cytotoxicity and Anticancer Mechanisms
- This compound: Predicted to inhibit PDIA1 (protein disulfide isomerase), a target in cancer metastasis .
- Q-2 and Q-3 : Exhibit IC₅₀ values of 2.1–4.3 µM against HeLa cells, linked to copper-mediated oxidative stress .
- 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol: Shows 85% inhibition of Staphylococcus aureus at 50 µg/mL .
Antimicrobial Activity
- 7-Substituted Quinolin-8-ol Derivatives: Compounds with bulky substituents (e.g., benzo[1,3]dioxol-5-ylmethyl in ) exhibit reduced antimicrobial activity due to steric hindrance.
Catalytic Methods
- MCM-41-Tryptophan-Zn Nanocatalyst: Enables efficient synthesis of analogs like 7-(phenyl(phenylamino)methyl)quinolin-8-ol (90% yield, 30 min) under mild conditions .
- Traditional Methods : Longer reaction times (4 days for compound 16 in ) and lower yields (15–35% in ) due to harsh conditions.
Biological Activity
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, also known by its CAS number 315234-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a quinoline core substituted with a pyrrolidine and a hydroxyphenyl group. This unique arrangement contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.36 g/mol |
| CAS Number | 315234-68-5 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Multidrug Resistance (MDR) : This compound has been shown to selectively inhibit P-glycoprotein (P-gp) expressing multidrug-resistant cancer cells. Studies indicate that it can resensitize these cells to chemotherapy by downregulating P-gp expression .
- Anticancer Activity : The compound demonstrates cytotoxic effects against various cancer cell lines, particularly those that overexpress ABC transporters, which are often associated with drug resistance .
- Dopamine Receptor Interaction : Preliminary studies suggest that the compound may act as a ligand for dopamine receptors, potentially influencing neuropharmacological pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Multidrug Resistance Reversal : In a study focusing on the reversal of MDR in cancer therapy, this compound was shown to significantly reduce the viability of P-gp-overexpressing cells compared to control groups. The compound's ability to restore sensitivity to doxorubicin was particularly noted, highlighting its potential as an adjuvant in chemotherapy regimens .
- Neuropharmacological Assessment : A separate investigation into the compound's effects on dopamine receptor subtypes revealed promising binding affinities, suggesting potential applications in treating neurological disorders . This study assessed the compound's selectivity and affinity through both in silico and in vitro methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
